molecular formula C9H7N3O2 B3328144 7-Nitroquinolin-8-amine CAS No. 42606-35-9

7-Nitroquinolin-8-amine

Cat. No.: B3328144
CAS No.: 42606-35-9
M. Wt: 189.17 g/mol
InChI Key: GKEHJLSFVXBUPA-UHFFFAOYSA-N
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Description

7-Nitroquinolin-8-amine is a nitrogen-containing heterocyclic compound with significant importance in organic chemistry. It is a derivative of quinoline, which is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. The presence of both nitro and amine functional groups in this compound makes it a versatile compound for various chemical reactions and applications.

Future Directions

The future directions for the study of 7-Nitroquinolin-8-amine could involve further exploration of its synthesis and potential applications . The condensation of primary aryl amine with b-diketone in acid catalysis, followed by ring closure of a Schiff base, affords quinoline . Using the same reaction procedure the Conrad–Limpach scheme can be used to prepare various quinoline derivatives using b-ketoester in place of b-diketone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitroquinolin-8-amine can be achieved through several methods. One common approach involves the nitration of 8-aminoquinoline. This process typically uses a nitrating agent such as copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) under mild conditions. The reaction proceeds smoothly under visible-light photocatalysis, employing an organic photosensitizer and a light source .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. These processes are designed to be efficient and environmentally friendly, utilizing green chemistry principles. For example, the use of recyclable catalysts and solvent-free conditions can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Nitroquinolin-8-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as tin(II) chloride (SnCl₂) or iron powder.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as tin(II) chloride (SnCl₂) and iron powder are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products Formed

Scientific Research Applications

7-Nitroquinolin-8-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antimalarial agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the nitro and amine groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

7-nitroquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-8-7(12(13)14)4-3-6-2-1-5-11-9(6)8/h1-5H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEHJLSFVXBUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)[N+](=O)[O-])N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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